3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-O-tolyloxy-propylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol It is known for its unique structure, which includes a trifluoromethyl group and an O-tolyloxy group attached to a propylamine backbone
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine typically involves the reaction of 3,3,3-trifluoropropylamine with O-tolyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
3,3,3-Trifluoro-2-O-tolyloxy-propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The trifluoromethyl and O-tolyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3,3,3-Trifluoro-2-O-tolyloxy-propylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The O-tolyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-O-tolyloxy-propylamine can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine: Similar in structure but with different functional groups.
1-[(3-Amino-1,1,1-trifluoropropan-2-YL)oxy]-2-methylbenzene: Another compound with a trifluoromethyl group and O-tolyloxy group. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(2-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-7-4-2-3-5-8(7)15-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
ODBVAQSCYHAGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.